molecular formula C17H21O4P B7944858 Benzhydryl diethyl phosphate

Benzhydryl diethyl phosphate

Cat. No.: B7944858
M. Wt: 320.32 g/mol
InChI Key: LAFTXMBAHIHGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzhydryl diethyl phosphate, also known as diethyl (diphenylmethyl) phosphate, is an organic compound with the molecular formula C17H21O4P. It is a phosphonate ester that features a benzhydryl group attached to a diethyl phosphate moiety. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzhydryl diethyl phosphate can be synthesized through the reaction of benzhydrol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH(OH)C6H5+(EtO)2P(O)ClC6H5CH(OEtO)P(O)OEtC6H5+HCl\text{C}_6\text{H}_5\text{CH(OH)C}_6\text{H}_5 + \text{(EtO)}_2\text{P(O)Cl} \rightarrow \text{C}_6\text{H}_5\text{CH(OEtO)P(O)OEtC}_6\text{H}_5 + \text{HCl} C6​H5​CH(OH)C6​H5​+(EtO)2​P(O)Cl→C6​H5​CH(OEtO)P(O)OEtC6​H5​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry approaches are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzhydryl phosphate derivatives.

    Reduction: Reduction reactions can convert the phosphate ester to corresponding phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethyl phosphate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Benzhydryl diethyl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydryl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical reactions. The phosphate ester group is crucial for its binding affinity and specificity towards target molecules. Pathways involving phosphorylation and dephosphorylation are often implicated in its mode of action .

Comparison with Similar Compounds

Similar Compounds

  • Diphenylmethyl phosphonate
  • Diethyl phenyl phosphate
  • Benzhydryl phosphonic acid diethyl ester

Uniqueness

Benzhydryl diethyl phosphate is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of the benzhydryl group enhances its lipophilicity and ability to interact with hydrophobic sites in biological systems. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications .

Properties

IUPAC Name

benzhydryl diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21O4P/c1-3-19-22(18,20-4-2)21-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFTXMBAHIHGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzhydryl diethyl phosphate
Reactant of Route 2
Reactant of Route 2
Benzhydryl diethyl phosphate
Reactant of Route 3
Reactant of Route 3
Benzhydryl diethyl phosphate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzhydryl diethyl phosphate
Reactant of Route 5
Reactant of Route 5
Benzhydryl diethyl phosphate
Reactant of Route 6
Benzhydryl diethyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.